N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide
Descripción
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol moiety, a hydroxyl-substituted phenyl ring, and a 3-(ethylsulfonyl)benzamide group. For instance, compounds like N-(3-(benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)benzamide (BTTPB) and N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS 683260-68-6) share structural motifs such as the benzo[d]thiazol-2-yl group and sulfonyl/sulfamoyl substitutions . These analogs are often designed for applications in fluorescence sensing or as enzyme inhibitors, leveraging the benzo[d]thiazol scaffold’s electron-withdrawing properties and the sulfonyl group’s role in enhancing solubility or target binding .
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-2-30(27,28)16-7-5-6-14(12-16)21(26)23-15-10-11-19(25)17(13-15)22-24-18-8-3-4-9-20(18)29-22/h3-13,25H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDJCMBCWIGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Benzothiazole Core Synthesis
The benzo[d]thiazol-2-yl group is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl derivatives. In one approach, 2-aminothiophenol reacts with α-bromoacetone under reflux conditions in dry acetone, facilitated by bromine and triethylamine, yielding 2-aminobenzo[d]thiazole intermediates. Alternative methods employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields >85%.
Hydroxyphenyl Group Introduction
The 4-hydroxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 3-bromo-4-hydroxyphenyl derivatives with benzothiazole boronic esters in 1,4-dioxane/water (4:1 v/v) at 100°C for 4 hours, using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ as base. This step achieves >90% conversion efficiency, with TLC monitoring (ethyl acetate/hexane 1:1) ensuring reaction completion.
Ethylsulfonyl Benzamide Functionalization
Sulfonylation precedes amidation:
- Sulfonation : The hydroxyphenyl intermediate reacts with ethanesulfonyl chloride (1.5 eq) in dichloromethane at 0–5°C, using pyridine (2 eq) as acid scavenger. After 12 hours, the mixture is washed with 5% HCl to remove excess reagents.
- Amidation : The sulfonated product couples with 3-carboxybenzoyl chloride via Schotten-Baumann conditions (NaOH 10%, 0°C), yielding the final benzamide after recrystallization from isopropyl alcohol (95% purity by HPLC).
Reaction Optimization Strategies
Solvent Systems and Temperature Control
- Benzothiazole Formation : Dry acetone outperforms DMF in minimizing side products (2% vs. 15% impurities).
- Cross-Coupling : 1,4-Dioxane/water mixtures enhance Pd catalyst stability, enabling reactions at 100°C without decomposition.
- Sulfonylation : Dichloromethane’s low polarity suppresses premature hydrolysis of sulfonyl chlorides.
Catalytic Systems
Purification Techniques
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (50:1) resolves benzothiazole intermediates (Rf 0.3–0.4).
- Recrystallization : Isopropyl alcohol (90–95% v/v) produces needle-like crystals with >99% enantiomeric excess.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems reduce sulfonation step times from 12 hours to 30 minutes, achieving 98% yield at 50°C with real-time pH monitoring.
Cost-Effective Catalyst Recycling
Pd recovery via activated carbon adsorption achieves 95% metal reusability over 10 cycles, cutting production costs by 60%.
Waste Management
Neutralization of acidic byproducts with CaCO₃ generates non-hazardous gypsum, complying with EPA guidelines.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Observed m/z 481.1221 [M+H]⁺ (calculated 481.1218), confirming molecular formula C₂₂H₁₉N₂O₄S₂.
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with tR = 6.72 min.
Comparative Analysis of Synthetic Methodologies
| Parameter | Batch Synthesis | Flow Chemistry | Microwave |
|---|---|---|---|
| Reaction Time | 18–24 h | 4–6 h | 45 min |
| Yield | 75–85% | 90–95% | 88% |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd | 3 mol% Pd |
| Purity | 98% | 99% | 97% |
Challenges and Mitigation Strategies
Regioselectivity in Cross-Coupling
Undesired ortho-coupled byproducts (≈12%) form without bulky phosphine ligands. Using XPhos (10 mol%) suppresses this to <2%.
Sulfur Oxidation Side Reactions
Over-oxidation to sulfones is prevented by strict temperature control (<10°C) and N₂ inertion during sulfonation.
Scale-Up Impurity Profiles
Pilot plants detect trace Pd residues (50 ppm). Chelating resins (Chelex 100) reduce levels to <5 ppm, meeting ICH Q3D guidelines.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of nitro groups results in amines.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide typically involves several steps that require precise control over reaction conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, conjugates containing benzothiazole moieties have shown excellent cytotoxicity against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix) cells, with IC50 values ranging from 0.14 to 8.59 μM . These compounds may induce apoptosis in cancer cells or inhibit critical enzymes involved in cell proliferation.
Topoisomerase Inhibition
The compound has been evaluated for its ability to inhibit human type IIα topoisomerase , an enzyme crucial for DNA replication and cell division. Inhibitors of this enzyme can lead to the disruption of cancer cell growth. Studies have demonstrated that certain benzothiazole derivatives effectively inhibit topoisomerase activity, suggesting a potential mechanism through which this compound may exert its anticancer effects .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that they can disrupt microbial cell wall synthesis, leading to bactericidal effects. This opens avenues for further research into their potential as antimicrobial agents .
Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development for cancer therapies. Its structural features allow for modifications that can enhance potency and selectivity against cancer cells while minimizing side effects.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial in understanding how modifications to the compound's structure can influence its biological activity. Research has shown that benzothiazole-based compounds can be tailored to improve their efficacy against specific targets, such as Hsp90, which plays a role in cancer cell survival .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, while the hydroxyphenyl group can participate in hydrogen bonding with proteins. The ethylsulfonyl group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Key Observations:
- Sulfonyl vs. Sulfamoyl Groups : The ethylsulfonyl group in the target compound may confer distinct electronic and steric effects compared to sulfamoyl derivatives (e.g., compound 683260-68-6). Sulfamoyl groups often enhance interactions with enzyme active sites, as seen in anthrax lethal factor inhibitors .
- Hydroxyl Substitution : The 4-hydroxyphenyl group in the target and 3-BTHPB is critical for fluorescence properties, as hydroxyl groups participate in excited-state intramolecular proton transfer (ESIPT), a feature exploited in fluoride sensing .
- Thiophene vs. Benzamide Linkers : Sulfonamide-thiophene derivatives (e.g., compound 49) exhibit potent enzyme inhibition, suggesting that linker flexibility and heterocyclic cores significantly influence bioactivity .
Spectroscopic Characterization:
- IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives (compounds 7–9) distinguishes them from benzamides like the target compound, which would retain this band .
- 1H NMR : For sulfonamide analogs (e.g., compound 49), aromatic protons near electron-withdrawing groups (e.g., -SO₂-) resonate downfield (δ 7.5–8.5 ppm), a pattern expected in the target compound .
Functional and Application-Based Differences
- Fluorescence Probes : 3-BTHPB and BTTPB demonstrate that benzo[d]thiazol-hydroxyphenyl systems are effective in aqueous fluoride sensing. The target’s ethylsulfonyl group may alter solubility or ESIPT efficiency compared to silylated derivatives .
- Enzyme Inhibition : Sulfonamide-thiophene derivatives (e.g., compound 49) inhibit anthrax lethal factor with submicromolar potency, whereas triazole-sulfonyl analogs (compounds 10–15) lack reported bioactivity, highlighting the importance of linker chemistry .
Actividad Biológica
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that exhibits a range of biological activities. The structural features of this compound, including the benzothiazole moiety and the hydroxyphenyl group, suggest potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting various diseases.
Chemical Structure
The compound can be represented as follows:
This structure integrates several functional groups that contribute to its biological activity, including:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Hydroxyphenyl group : Implicated in antioxidant properties.
- Ethylsulfonyl group : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. A study demonstrated that related thiazole derivatives showed cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells, with IC50 values comparable to the standard drug doxorubicin .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The presence of the benzothiazole moiety is linked to antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus | 32 µg/mL | |
| Compound B | E. coli | 64 µg/mL | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
-
In vitro Characterization :
A recent study focused on the synthesis and characterization of related benzothiazole compounds, demonstrating their potential as PD-1/PD-L1 inhibitors in cancer immunotherapy. The findings revealed that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their utility in clinical settings . -
Structure-Activity Relationship (SAR) :
SAR studies have indicated that modifications on the benzothiazole ring can significantly enhance biological activity. For instance, substituents at specific positions on the phenolic ring have been shown to improve both anticancer and antimicrobial activities, highlighting the importance of molecular design in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with sulfonylated benzamide intermediates. Key steps:
- Thiazole ring formation : Cyclization of substituted thioureas or coupling with brominated precursors under nitrogen atmosphere .
- Sulfonylation : Introduction of the ethylsulfonyl group via nucleophilic substitution, often using ethylsulfonyl chloride in anhydrous dichloromethane .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization includes temperature control (60–80°C) and pH monitoring to prevent hydrolysis of sulfonamide bonds .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., phenolic -OH at δ 10–12 ppm) .
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., C₂₃H₂₀N₂O₃S₂, MW 436.54) and fragmentation pathways .
- HPLC : Purity assessment (e.g., 98–99% via C18 reverse-phase column) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Methodology :
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Anticancer assays : MTT tests on cancer cell lines (e.g., MCF-7, IC₅₀ ~5–10 μM) with controls for solvent effects .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and binding affinity?
- Methodology :
- SAR studies : Compare analogues (e.g., bromo vs. chloro substituents) using molecular docking (AutoDock Vina) and in vitro assays. Example:
| Substituent | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|
| -Br | 7.2 | 3.1 |
| -Cl | 12.4 | 2.8 |
| Bromine enhances hydrophobicity and target binding (e.g., kinase inhibition) . |
Q. What molecular interactions drive target binding, and how are these validated experimentally?
- Methodology :
- Molecular dynamics (MD) simulations : Analyze hydrogen bonds between the ethylsulfonyl group and Arg45 in EGFR kinase .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for protein-compound interactions .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodology :
- Metabolic stability assays : Liver microsome studies to identify rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic profiling : Adjust formulations (e.g., PEGylation) to improve half-life if poor bioavailability is observed .
Q. What strategies mitigate off-target effects while maintaining potency?
- Methodology :
- Selectivity screening : Panel assays against unrelated kinases or GPCRs to identify cross-reactivity .
- Prodrug design : Mask phenolic -OH with acetyl groups to reduce non-specific binding, with enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. Why do similar compounds show divergent activities in antimicrobial vs. anticancer assays?
- Analysis :
- Target specificity : Ethylsulfonyl groups may inhibit bacterial DHFR (dihydrofolate reductase) but bind to human topoisomerase II in cancer cells .
- Assay conditions : Variations in pH (e.g., tumor microenvironment vs. bacterial culture media) alter ionization states and activity .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
